Benzenesulfonyl isothiocyanate

Description

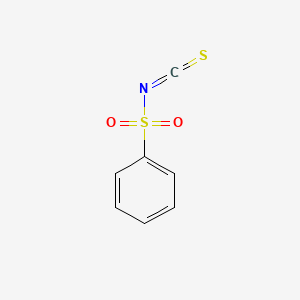

Structure

2D Structure

3D Structure

Properties

CAS No. |

1424-53-9 |

|---|---|

Molecular Formula |

C7H5NO2S2 |

Molecular Weight |

199.3 g/mol |

IUPAC Name |

N-(sulfanylidenemethylidene)benzenesulfonamide |

InChI |

InChI=1S/C7H5NO2S2/c9-12(10,8-6-11)7-4-2-1-3-5-7/h1-5H |

InChI Key |

ZACBJJDJJBGIDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies for Benzenesulfonyl Isothiocyanate and Analogues

Established Synthetic Routes to Benzenesulfonyl Isothiocyanate

The traditional syntheses of this compound have historically relied on readily available precursors and robust, albeit sometimes harsh, chemical transformations. These methods are well-documented and have been the cornerstone for accessing this class of compounds for decades.

Preparation from Benzenesulfonyl Chloride Precursors

A primary and conventional pathway to this compound begins with benzenesulfonyl chloride. This multi-step approach first involves the conversion of the sulfonyl chloride to its corresponding sulfonamide, which then undergoes further transformation to the target isothiocyanate.

The initial step is the reaction of benzenesulfonyl chloride with ammonia (B1221849) to produce benzenesulfonamide (B165840). This sulfonamide is then activated and converted to the isothiocyanate. A common method involves reacting the benzenesulfonamide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) or triethylamine (B128534), to form an intermediate dithiocarbamate (B8719985) salt. google.com This salt is subsequently treated with a dehydrating or activating agent like phosgene (B1210022) or thionyl chloride, which facilitates the elimination of byproducts and formation of the N=C=S group. google.com This sequence is a reliable, albeit multi-step, process for generating sulfonyl isothiocyanates from their sulfonyl chloride precursors.

Another reported variation involves the direct reaction of a sulfonyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate. However, the more prevalent route proceeds via the sulfonamide intermediate, which offers a more controlled reaction sequence.

Approaches Involving Thiophosgene (B130339) and Related Reagents in Sulfonyl Isothiocyanate Synthesis

The reaction of primary amines with thiophosgene (CSCl₂) has been a classical and direct method for the synthesis of isothiocyanates. mdpi.comgoogle.com For the synthesis of this compound analogues, this would involve using the corresponding primary benzenesulfonamide. The reaction typically occurs in the presence of a base, such as triethylamine or calcium carbonate, to neutralize the hydrogen chloride gas that is liberated during the reaction. researchgate.net

Despite its efficiency, the high toxicity, volatility, and corrosive nature of thiophosgene have driven the search for safer alternatives. google.com This has led to the development and use of thiophosgene surrogates. Reagents such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and dipyridin-2-yloxymethanethione can serve as less hazardous thiocarbonyl transfer reagents. mdpi.comnih.gov These reagents react with primary amines or sulfonamides to form the isothiocyanate group under milder conditions and with improved safety profiles, although they can be more expensive. nih.gov

Modern and Sustainable Synthetic Strategies for this compound

In response to the growing demand for environmentally benign chemical processes, recent research has focused on developing "green" synthetic methods. These strategies aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency.

Green Chemistry Approaches in Isothiocyanate Synthesis

Green chemistry principles have been successfully applied to the synthesis of isothiocyanates, offering alternatives to traditional methods that often rely on toxic reagents and harsh conditions. These modern approaches prioritize the use of safer reagents, milder reaction conditions, and more atom-economical transformations. researchgate.netbenthamdirect.comrsc.org

A significant advancement in green isothiocyanate synthesis is the use of elemental sulfur as the sulfur source. mdpi.comencyclopedia.pub Elemental sulfur is an abundant, inexpensive, and low-toxicity byproduct of the petroleum industry, making it an attractive reagent from both an economic and environmental standpoint. digitellinc.com

One major pathway involves the reaction of isocyanides with elemental sulfur. mdpi.comencyclopedia.pub The isocyanide, where the terminal carbon can act as a carbene, reacts with sulfur to form the isothiocyanate. This transformation can be achieved under thermal conditions or, more sustainably, using catalytic amounts of amine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at moderate temperatures (e.g., 40 °C). rsc.orgthieme-connect.com This catalytic approach is highly versatile and has been optimized for use in benign solvents, significantly improving the sustainability of the process. rsc.org Another mechanism involves the in-situ generation of thiocarbonyl surrogates from carbenes and elemental sulfur, which then react with primary amines to yield isothiocyanates. mdpi.comencyclopedia.pub

Table 1: Comparison of Catalytic Systems for Isothiocyanate Synthesis from Isocyanides and Elemental Sulfur

| Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time | Yield Range (%) | Reference |

| DBU (catalytic) | Cyrene™ or GBL | 40 | Varies | 34-95 | rsc.org |

| Nucleophilic Additives (NaH, NaOEt, Cs₂CO₃) | Varies | 40 | 2 h | 85 (for isolated intermediate) | mdpi.com |

| Thermal (no catalyst) | Benzene (B151609) | Reflux | Varies | Varies | thieme-connect.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org

The synthesis of isothiocyanates has benefited significantly from this technology. For instance, microwave irradiation has been used to facilitate the synthesis of aliphatic and aromatic isothiocyanates from primary amines and carbon disulfide, in some cases without the need for an additional desulfurizing agent. mdpi.com Microwave heating has also been applied to the synthesis of isothiocyanates from dithiocarbamate intermediates using desulfurizing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), proving effective for a diverse range of substrates including amino acid esters. researchgate.net Furthermore, the synthesis of acyl isothiocyanates from acyl chlorides and ammonium (B1175870) thiocyanate under solvent-free microwave conditions has been reported as a rapid and efficient method. arkat-usa.org These procedures highlight the potential of microwave assistance to create more efficient and environmentally friendly synthetic routes. nih.gov

Table 2: Microwave-Assisted Isothiocyanate Synthesis Examples

| Reactants | Reagent/Conditions | Reaction Time | Yield Range (%) | Reference |

| Primary Amines, CS₂ | DMT/NMM/TsO⁻, MW, 90 °C | 3 min | 25-97 | researchgate.net |

| Isocyanates | Lawesson's reagent, solvent-free MW | Minutes | ≥43 | nih.gov |

| Acyl Chlorides, NH₄SCN | Phase transfer catalyst, solvent-free MW | Short | Good | arkat-usa.org |

Catalytic Methodologies in this compound Production

Catalysis provides an efficient pathway to isothiocyanate synthesis by lowering activation energies and enabling reactions under milder conditions. Both transition metals and organocatalysts have been pivotal in developing these methodologies.

Transition metal catalysts have been instrumental in the formation of C-S bonds and have been applied to the synthesis of isothiocyanates from various precursors. Copper-catalyzed reactions are particularly prominent in this area. For instance, a copper-catalyzed isothiocyanation using the Langlois reagent (CF₃SO₂Na) and diethyl phosphonate (B1237965) has been reported for the synthesis of various isothiocyanates. rsc.org

While direct catalytic synthesis of this compound is less commonly detailed, the catalytic reactions of related isothiocyanates highlight the role of transition metals. Copper catalysts, such as Cu(OTf)₂, are used in the tandem arylation-cyclization of 2-alkynylphenyl isothiocyanates with diaryliodonium salts to produce thiochromeno[2,3-b]indoles. rsc.org Similarly, copper catalyzes the reaction of 2-biaryl isothiocyanates to form 6-(arylthio)phenanthridines. acs.org Research has also shown that Rhodium(III) catalysis was attempted for the C-H bond addition of indoles to this compound, although the reaction did not proceed under the tested conditions. nih.gov

A more general route involves the transition metal-catalyzed sulfurization of isocyanides. Catalysts based on molybdenum and rhodium have been shown to facilitate the reaction between isocyanides and elemental sulfur to generate isothiocyanates in excellent yields. mdpi-res.comresearchgate.net

Organocatalysis presents a metal-free alternative for isothiocyanate synthesis, often utilizing small organic molecules like amine bases to promote reactions. The bicyclic amidine base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has proven to be a highly effective catalyst for the sulfurization of isocyanides with elemental sulfur, enabling the reaction with catalyst loadings as low as 2 mol%. nih.gov This method is noted for its sustainability, tolerating various functional groups and proceeding in green solvents. nih.gov

In the context of converting primary amines to isothiocyanates, DBU is also used as a base and catalyst for the initial formation of the dithiocarbamate salt from the amine and carbon disulfide, which is then desulfurized. cbijournal.comresearchgate.net Other organic bases such as triethylamine (Et₃N), N-methylmorpholine (NMM), and 4-dimethylaminopyridine (B28879) (DMAP) also catalyze this transformation effectively. mdpi.comresearchgate.net For example, a one-pot, two-step synthesis of isothiocyanates from amines and CS₂ was optimized using Et₃N as the base and a triazine-based salt as the desulfurizing agent. mdpi.com

One-Pot and Multicomponent Reaction Strategies for this compound Derivatives

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach reduces waste, saves time, and simplifies procedures. Such strategies are well-suited for producing complex derivatives from this compound and its analogues.

A prime example is the synthesis of sulfonylthioureas. These compounds can be readily prepared in a one-pot procedure through the nucleophilic addition of an amine, such as a 2-amino-1,3,4-thiadiazole, to a sulfonyl isothiocyanate like p-toluenesulfonyl isothiocyanate. nih.govrsc.org Another efficient, catalyst-free MCR involves the reaction of sulfonyl hydrazides, isothiocyanates, and dialkyl acetylene (B1199291) dicarboxylates at room temperature to produce sulfonamide–thiazolidinone hybrids with excellent regioselectivity. rsc.org This reaction forms one C-S and two C-N bonds in a single step. rsc.org

Furthermore, a one-pot protocol for producing sulfonyl thioureas has been developed that bypasses the need to handle sensitive isothiocyanate precursors altogether. acs.org This method involves generating an imidoylchloride intermediate from a sulfonylurea, which then undergoes nucleophilic displacement by a thiosulfate (B1220275) ion. acs.org In some cases, the isothiocyanate itself is generated in situ and immediately used in a subsequent reaction, such as the one-pot synthesis of unsymmetrical thioureas from two different amines and carbon disulfide. cbijournal.com

Table 2: One-Pot and Multicomponent Syntheses of this compound Derivatives

| Reaction Type | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| One-Pot Addition | p-Toluenesulfonyl isothiocyanate, 2-Amino-1,3,4-thiadiazoles | Sulfonyl Thioureas | Direct nucleophilic addition. | nih.gov |

| Multicomponent Reaction (MCR) | Sulfonyl hydrazides, Isothiocyanates, Dialkyl acetylene dicarboxylates | Sulfonamide–thiazolidinone hybrids | Catalyst-free, room temperature, high regioselectivity. | rsc.org |

| One-Pot, Two-Step | Sulfonylurea, PCl₅, Thiosulfate | Sulfonyl Thioureas | Bypasses isolation of isothiocyanate intermediate. | acs.org |

| Multicomponent Reaction (MCR) | Aryl sulfonamide, Isocyanide, Dimethyl acetylenedicarboxylate | Sulfonamide-conjugated ketenimines | Atom economical and stereoselective. | acs.org |

Electrochemical Synthesis of Isothiocyanate Compounds

Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods by using electrical current to drive reactions, often avoiding the need for harsh oxidants or reductants. A practical, mild, and high-yielding electrochemical method has been developed for preparing both aliphatic and aromatic isothiocyanates. nih.govacs.org This supporting-electrolyte-free method involves the electrolysis of a mixture of a primary amine and carbon disulfide. nih.gov The process is known for its excellent functional group tolerance and high yields. acs.org

Another electrochemical approach enables the benzylic C(sp³)–H isothiocyanation in a highly chemo- and site-selective manner. acs.org This method operates under external oxidant-free conditions and relies on the facile in situ isomerization of an initially formed benzylic thiocyanate to the more stable isothiocyanate. acs.org This strategy is compatible with a wide range of functional groups and is suitable for the late-stage functionalization of complex molecules. acs.org

Optimization of Reaction Conditions for this compound Synthesis

The preparation of this compound can be approached through several synthetic routes, each with its own set of optimizable parameters. The most common methods include the reaction of a benzenesulfonyl halide with a thiocyanate salt, and alternative routes utilizing desulfurizing agents or palladium catalysis. The optimization of these reactions is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts.

One established method involves the direct reaction of benzenesulfonyl chloride with a thiocyanate salt. The choice of solvent and temperature is critical in this nucleophilic substitution reaction. Polar aprotic solvents are generally favored as they can solvate the cation of the thiocyanate salt, thereby increasing the nucleophilicity of the thiocyanate anion. For instance, the synthesis of 4-methylthis compound, a close analogue of this compound, has been successfully carried out in refluxing nitrobenzene (B124822) at elevated temperatures of 150–250°C, affording yields in the range of 60–70%. While effective, these high temperatures can sometimes lead to side reactions, necessitating careful control and optimization.

More recent developments have focused on milder and more efficient methods. A notable two-step protocol for the synthesis of 4-methylthis compound involves the reaction of 4-methylbenzenesulfonamide with carbon disulfide in tetrahydrofuran (B95107) (THF), followed by treatment with acetyl chloride. This method offers significantly higher yields, often exceeding 90%, under much milder conditions, with temperatures ranging from room temperature to 60°C. The volatility of the acetyl chloride reagent also simplifies the purification process.

Palladium-catalyzed carbonylation of aryl halides presents another modern approach to isothiocyanate synthesis. This method demonstrates good functional group tolerance, which is a significant advantage in the synthesis of complex molecules. For example, the reaction of 4-methylbenzenesulfonyl azide (B81097) with carbon monoxide in the presence of a palladium acetate (B1210297) catalyst in acetonitrile (B52724) at 80°C has been shown to produce the corresponding isothiocyanate in yields of 65–78%.

The optimization of these diverse synthetic strategies is best illustrated through a comparative analysis of the reaction conditions and their impact on the final product yield. The following tables summarize key research findings on the optimization of reaction conditions for the synthesis of this compound and its close analogue, 4-methylthis compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-Methylthis compound

| Method | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Key Advantages |

| Nucleophilic Substitution | KSCN | Nitrobenzene | 150–250 | 60–70 | Cost-effective; scalable |

| Acetyl Chloride Route | AcCl, CS₂ | THF | 25–60 | >90 | High yield; easy purification |

| Palladium Catalysis | Pd(OAc)₂, CO | Acetonitrile | 80 | 65–78 | Mild conditions; functional group tolerance |

This table presents a comparative analysis of different synthetic methods for 4-methylthis compound, highlighting the impact of reagents, solvents, and temperature on the reaction yield. Data sourced from a 2017 study by Wang et al.

Table 2: Detailed Research Findings on this compound Synthesis Optimization

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 4-Methylbenzenesulfonyl chloride | Potassium cyanate (B1221674) | Nitrobenzene | 215°C (reflux) | Not specified | Not specified | Franz (1961) |

| 4-Methylbenzenesulfonamide | 1. CS₂, Triethylamine2. Acetyl chloride | THF | Room temp. to 60°C | Not specified | >90% | Wang et al. (2017) |

| 4-Methylbenzenesulfonyl azide | Pd(OAc)₂ (5 mol%), CO | Acetonitrile | 80°C | 4 hours | 65–78% |

This table provides specific experimental conditions and outcomes from various research efforts to synthesize derivatives of this compound. The data illustrates the evolution of synthetic strategies towards milder conditions and higher efficiencies.

Reaction Mechanisms and Reactivity Profile of Benzenesulfonyl Isothiocyanate

Nucleophilic Addition Reactions of Benzenesulfonyl Isothiocyanate

The isothiocyanate group (–N=C=S) is inherently electrophilic, readily undergoing reactions with various nucleophiles. The carbon atom of the isothiocyanate is the primary site of nucleophilic attack, leading to the formation of a tetrahedral intermediate which then typically proceeds to a stable addition product.

Reactions with Amines Leading to Thiourea (B124793) Derivatives

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of N-benzenesulfonyl-N'-substituted thiourea derivatives. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.

The general mechanism involves the attack of the amine nitrogen on the central carbon atom of the isothiocyanate, forming a zwitterionic tetrahedral intermediate. This intermediate then undergoes a rapid proton transfer to yield the stable thiourea derivative. The reaction is typically fast and proceeds with high yields. The reactivity of the amine plays a role, with aliphatic amines generally reacting more readily than less nucleophilic aromatic amines. In some cases, heating may be required to drive the reaction to completion, particularly with less reactive amines.

A variety of substituted thioureas can be synthesized using this method, with the substituents on the amine influencing the properties of the final product. The resulting N-benzenesulfonyl thioureas are of interest in medicinal chemistry due to their potential biological activities.

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-Benzenesulfonyl-N'-alkyl/arylthiourea |

| This compound | Secondary Amine (R₂NH) | N-Benzenesulfonyl-N',N'-dialkyl/arylthiourea |

Reactions with Thiol-Containing Nucleophiles and Dithiocarbamate (B8719985) Formation

This compound reacts with thiol-containing nucleophiles, such as thiols (mercaptans), to form dithiocarbamate derivatives. This reaction is analogous to the reaction with amines, with the sulfur atom of the thiol acting as the nucleophile.

The mechanism involves the nucleophilic attack of the thiolate anion (or the neutral thiol) on the electrophilic carbon of the isothiocyanate. This addition results in the formation of a dithiocarbamate. An important characteristic of this reaction is its reversibility. nih.gov The dithiocarbamate can dissociate back to the thiol and the isothiocyanate. nih.gov This reversibility has been noted in the context of isothiocyanate-thiol conjugates acting as transport forms of the parent isothiocyanate. nih.gov

The reaction with vicinal dithiols, containing two thiol groups in close proximity, can lead to the formation of cyclic products. The initial attack of one thiol group forms a dithiocarbamate, which is then followed by an intramolecular attack of the second thiol group on the same carbon atom, resulting in a stable cyclic dithiocarbamate derivative and the elimination of the amine part of the original isothiocyanate. nih.gov

Reactions with Hydroxyl and Other Oxygen-Nucleophiles

The reaction of this compound with oxygen-containing nucleophiles, such as alcohols and phenols, is also possible, leading to the formation of thiocarbamates (or thionocarbamates). However, these reactions are generally less facile than those with amines or thiols, as oxygen nucleophiles are typically less reactive towards isothiocyanates.

The reaction of isocyanates and isothiocyanates with alcohols can lead to the formation of carbamates and thiocarbamates, respectively. nih.gov Studies on isothiocyanates have shown that reactions with hydroxyl groups can occur, although they may be less favorable than reactions with thiols or amines. nih.govnih.gov The reactivity is dependent on the pKa of the nucleophilic residue, and reactions with hydroxyl groups may not be significant at physiological pH. nih.gov For the reaction to proceed effectively, activation of the alcohol or the use of a catalyst may be necessary. For instance, the reaction of alcohols with sulfonyl chlorides, a related class of compounds, often requires a base to deprotonate the alcohol and increase its nucleophilicity. youtube.comyoutube.com

Mechanism of Nucleophilic Attack on the Isothiocyanate Group

The reactivity of the isothiocyanate group is dominated by the electrophilic character of its central carbon atom. This electrophilicity is significantly enhanced in this compound due to the strong electron-withdrawing effect of the benzenesulfonyl group.

The general mechanism for nucleophilic addition to the isothiocyanate group proceeds via a two-step addition-elimination-like pathway, although a true elimination of a leaving group from the tetrahedral intermediate does not always occur. scribd.comlibretexts.org

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbon atom of the isothiocyanate (R-N=C=S). This leads to the formation of a tetrahedral intermediate where the negative charge is localized on the sulfur atom and the positive charge (if the nucleophile was neutral) is on the nucleophilic atom.

Proton Transfer/Stabilization: The tetrahedral intermediate is generally unstable and rapidly rearranges to a more stable product. In the case of reactions with amines or thiols, this typically involves a proton transfer from the nucleophile to the nitrogen atom of the isothiocyanate, yielding the final thiourea or dithiocarbamate product.

Cycloaddition Reactions Involving this compound

In addition to nucleophilic additions, this compound can participate in cycloaddition reactions, where the C=N or C=S double bond of the isothiocyanate group reacts with a suitable partner to form a cyclic compound.

[2+2] Cycloaddition Pathways

This compound can undergo [2+2] cycloaddition reactions with various unsaturated compounds, such as enamines and certain alkenes. molaid.com In these reactions, the isothiocyanate acts as a 2π component, reacting with another 2π system to form a four-membered ring.

For example, the reaction of sulfonyl isothiocyanates with β,β-disubstituted enamines has been reported to yield [2+2] cycloadducts. molaid.com The stereochemistry of such polar [2+2] cycloadditions can be complex. acs.org The reaction of ruthenium acetylide complexes with phenyl isothiocyanate has also been shown to result in a [2+2] cycloaddition product, forming a four-membered ring. colab.ws These reactions highlight the ability of the isothiocyanate functionality to participate in pericyclic reactions, expanding its synthetic utility beyond simple nucleophilic additions.

[3+2] Cycloaddition for Heterocycle Formation

This compound is a versatile reagent in the synthesis of heterocyclic compounds through [3+2] cycloaddition reactions. These reactions involve the isothiocyanate group acting as a two-atom component (C=S) reacting with a three-atom component (1,3-dipole) to form a five-membered heterocyclic ring.

One notable example is the reaction of sulfonyl isothiocyanates with nitrile oxides, which yields 3-substituted-5-sulfonylimino-1,4,2-oxathiazoles in moderate to good yields. molaid.com This reaction proceeds via a 1,3-dipolar cycloaddition mechanism. The nitrile oxide adds across the C=S bond of the isothiocyanate. The high reactivity of the isothiocyanate group makes it a suitable partner for such cycloadditions. beilstein-journals.org

The formation of isothiocyanates can sometimes be challenging due to the high reactivity of the intermediate nitrile oxides, which are prone to dimerization. beilstein-journals.org However, strategies have been developed to overcome this, such as using immobilized reagents in flow chemistry systems. beilstein-journals.orgd-nb.info

Lewis acid catalysis can be employed to promote [3+2] cycloadditions of N-sulfonylaziridines with isothiocyanates, leading to the formation of iminothiazolidines. caltech.edu Zinc(II) halides have been found to be effective catalysts for this transformation, providing the heterocyclic products with complete chemo- and regioselectivity. caltech.edu The reaction mechanism is believed to involve an intimate ion-pair, which accounts for the high stereoselectivity observed. caltech.edu

The scope of these cycloadditions extends to various substituted aziridines and isothiocyanates, allowing for the synthesis of a diverse range of highly enantioenriched iminothiazolidines. caltech.edu These heterocyclic products are valuable building blocks in organic synthesis.

[4+1] and Other Cycloaddition Modes

While [3+2] cycloadditions are prominent, this compound can also participate in other cycloaddition modes, such as [4+1] cycloadditions. In these reactions, the isothiocyanate typically provides the one-atom component. Isocyanide-based [4+1] cycloaddition reactions have emerged as a powerful tool for the synthesis of various five-membered heterocycles like pyrroles, imidazoles, furans, and oxazoles. rsc.org These reactions involve the formal cycloaddition of isocyanides with conjugated heterodienes. rsc.org

Although less common for this compound itself, the isothiocyanate functional group is known to participate in [4+2] cycloadditions, for example, with aza-ortho-quinone methides generated in situ. researchgate.net These reactions lead to the construction of tetrahydroquinoline derivatives. researchgate.net

The reactivity of isothiocyanates in cycloaddition reactions is influenced by the electronic nature of the substituents. The sulfonyl group in this compound acts as a strong electron-withdrawing group, enhancing the electrophilicity of the isothiocyanate carbon and influencing its reactivity in cycloaddition reactions.

Rearrangement Reactions of this compound and its Adducts

Rearrangement reactions represent a class of organic transformations where the carbon skeleton or functional groups of a molecule are reorganized. byjus.comaccessscience.com These reactions can be initiated by various means, including thermal or photochemical conditions, and often proceed through concerted mechanisms like sigmatropic rearrangements. byjus.comyoutube.com

O,S-Rearrangements in Thiocarbamates

Adducts derived from this compound, specifically thiocarbamates, can undergo rearrangement reactions. A notable example is the palladium(0)-catalyzed enantioselective O,S-rearrangement of racemic O-allylic thiocarbamates. acs.org This reaction provides a route to enantioenriched allylic sulfur compounds. acs.org

The process involves the conversion of an O-allylic thiocarbamate to an S-allylic thiocarbamate. acs.org The reaction proceeds with high enantioselectivity, particularly when the nitrogen atom of the thiocarbamate is substituted with a methyl group. acs.org The mechanism is believed to involve the formation of a π-allyl palladium intermediate.

The starting O-allylic thiocarbamates can be synthesized from the corresponding allylic alcohols and an isothiocyanate. acs.org The subsequent rearrangement offers a powerful method for the stereoselective synthesis of chiral sulfur-containing molecules.

Radical Reaction Pathways in Isothiocyanate Chemistry

Radical reactions involve species with unpaired electrons and are fundamental in organic synthesis. libretexts.org These reactions can be initiated by various methods, including the use of radical initiators like AIBN. nih.gov

This compound and its derivatives can participate in radical reactions. For instance, the isothiocyanato group can be a target for radical addition. researchgate.net Studies have shown that both carbon- and heteroatom-centered radicals can add to isothiocyanates. researchgate.net

A significant application of radical chemistry involving isothiocyanates is in the deamination of compounds. The Saegusa-Barton radical deamination protocol, for example, can be used to derivatize isothiocyanate-protected sialosides. nih.gov In this reaction, treatment of an isothiocyanate with tris(trimethylsilyl)silane (B43935) and a radical initiator leads to the replacement of the C-N bond with a C-H bond. nih.gov

Furthermore, sulfonyl radicals, which can be generated from sulfonyl chlorides, are known to add to carbon-carbon multiple bonds. researchgate.net While direct radical reactions of this compound are less documented, the reactivity of the isothiocyanate group towards radicals suggests potential for its involvement in various radical-mediated transformations. The electrophilic nature of the isothiocyanate carbon makes it susceptible to attack by nucleophilic radicals.

Control experiments using radical scavengers like TEMPO have been used to confirm the radical nature of certain reactions involving sulfonyl derivatives. beilstein-journals.org The complete suppression of product formation in the presence of such scavengers provides strong evidence for a radical pathway. beilstein-journals.org

Mechanistic Investigations using Computational and Experimental Methods

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of new synthetic methodologies. A combination of computational and experimental techniques is often employed for these mechanistic investigations. mdpi.comresearchgate.netnih.gov

Computational Methods:

Density Functional Theory (DFT) is a powerful computational tool used to study reaction mechanisms, transition state structures, and reaction energetics. mdpi.comresearchgate.netnih.govrsc.org For instance, DFT calculations at the M06-2X/6-311G(d,p) level have been used to investigate the [3+2] cycloaddition reaction of benzenesulfonyl azides with alkenes, providing insights into the activation barriers and rate constants of competing pathways. nih.gov Similar computational approaches can be applied to the reactions of this compound.

Computational studies can also elucidate the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov The HOMO-LUMO gap provides information about the chemical reactivity and kinetic stability of a compound. nih.gov For example, a smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Experimental Methods:

Experimental techniques play a vital role in validating computational predictions and providing direct evidence for reaction mechanisms. Spectroscopic methods such as FT-IR and NMR are used to characterize reactants, intermediates, and products. researchgate.netnih.gov

Kinetic studies, including the determination of reaction orders and rate constants, can provide valuable information about the rate-determining step of a reaction. cdnsciencepub.com Isotope labeling studies can also be employed to trace the path of atoms during a reaction and to distinguish between different mechanistic possibilities.

Mass spectrometry is another powerful tool for mechanistic studies, allowing for the detection and characterization of reaction intermediates and products, even in the gas phase. mdpi.com

By combining computational modeling with experimental data, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, facilitating its application in organic synthesis.

Derivatization Strategies and Synthetic Utility of Benzenesulfonyl Isothiocyanate

Construction of Heterocyclic Systems utilizing Benzenesulfonyl Isothiocyanate as a Building Block

The electrophilic nature of the isothiocyanate functional group makes this compound a valuable reagent for the synthesis of various nitrogen- and sulfur-containing heterocycles. It readily reacts with nucleophiles to form key intermediates that can undergo subsequent cyclization reactions.

Synthesis of Thiazole (B1198619) and Thiadiazole Derivatives

This compound serves as a key precursor in the synthesis of thiazole and thiadiazole derivatives, which are important scaffolds in medicinal chemistry.

One common strategy for the synthesis of thiazole derivatives involves the reaction of a compound containing a benzenesulfonyl thiourea (B124793) moiety with an appropriate cyclizing agent. For instance, 1-substituted-3-[(6-chloro-4-oxo-2-phenylquinazolin-3(4H)-yl)-4-benzenesulfonyl]thiourea derivatives can be cyclized with ethyl bromoacetate (B1195939) in the presence of anhydrous sodium acetate (B1210297) to yield 2-[4-(6-chloro-4-oxo-2-phenylquinazolin-3(4H)-yl)-phenylsulfonylimino]-3-phenyl-thiazolidin-4-one. tandfonline.com

For the synthesis of 1,3,4-thiadiazole derivatives, a general approach involves the reaction of hydrazides with isothiocyanates to form 1,4-disubstituted thiosemicarbazides, which are then cyclized. nih.govsbq.org.brnih.gov Specifically, an acid hydrazide can be reacted with this compound to form a benzenesulfonyl-substituted thiosemicarbazide (B42300). This intermediate can then undergo intramolecular cyclization in an acidic medium to yield the corresponding 2-(benzenesulfonylamino)-5-substituted-1,3,4-thiadiazole. nih.govsbq.org.brnih.gov Another method involves the reaction of N-acyldiazenes, generated in situ from the oxidation of hydrazides, with isothiocyanates in the presence of a phosphine (B1218219) reagent to afford 2-imino-1,3,4-thiadiazoles. organic-chemistry.org

A summary of representative synthetic routes is presented below:

| Starting Materials | Reagents | Product | Reference |

| Sulfonamide and appropriate isothiocyanate | K2CO3, Acetone | 1-Substituted-3-[benzenesulfonyl]thiourea | tandfonline.com |

| 1-Substituted-3-[benzenesulfonyl]thiourea | Ethyl bromoacetate, NaOAc, n-Butanol | 2-(Benzenesulfonylimino)-3-substituted-thiazolidin-4-one | tandfonline.com |

| Hydrazide and this compound | - | N-Acyl-N'-benzenesulfonyl thiosemicarbazide | nih.govnih.gov |

| N-Acyl-N'-benzenesulfonyl thiosemicarbazide | Acid (e.g., H2SO4) | 2-(Benzenesulfonylamino)-5-substituted-1,3,4-thiadiazole | nih.govnih.gov |

| Hydrazides and Isothiocyanates | I2, P(NMe2)3 | 2-Imino-1,3,4-thiadiazoles | organic-chemistry.org |

Formation of Triazole and Benzimidazole (B57391) Scaffolds

This compound is also a valuable reagent for the construction of triazole and benzimidazole ring systems.

The synthesis of 1,2,4-triazole derivatives can be achieved through the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in an alkaline medium. nih.govnih.gov Similar to the synthesis of thiadiazoles, the initial step involves the reaction of a hydrazide with this compound to form the corresponding thiosemicarbazide intermediate. Subsequent treatment with a base, such as sodium hydroxide (B78521), induces cyclization to the 4-substituted-5-mercapto-1,2,4-triazole bearing a benzenesulfonyl moiety.

For the formation of benzimidazole scaffolds, a common method involves the reaction of o-phenylenediamine (B120857) with an isothiocyanate. semanticscholar.orgorganic-chemistry.orgnih.govnih.govijariie.com In this reaction, the amino groups of o-phenylenediamine add to the electrophilic carbon of this compound to form a thiourea derivative. This intermediate can then undergo cyclization, often with the aid of a catalyst or oxidizing agent, to afford a 2-(benzenesulfonylamino)benzimidazole. nih.gov

The following table summarizes these synthetic approaches:

| Starting Materials | Reagents | Product | Reference |

| Hydrazide and this compound | - | N-Acyl-N'-benzenesulfonyl thiosemicarbazide | nih.govnih.gov |

| N-Acyl-N'-benzenesulfonyl thiosemicarbazide | Base (e.g., NaOH) | 4-Substituted-3-(acyl)-5-(benzenesulfonyl)thio-1,2,4-triazole | nih.govnih.gov |

| o-Phenylenediamine and this compound | - | 1-(2-Aminophenyl)-3-(benzenesulfonyl)thiourea | semanticscholar.orgnih.gov |

| 1-(2-Aminophenyl)-3-(benzenesulfonyl)thiourea | Cyclizing/Oxidizing agent | 2-(Benzenesulfonylamino)benzimidazole | nih.gov |

Creation of Quinazoline (B50416) and Related Fused Systems

The reactivity of this compound extends to the synthesis of more complex fused heterocyclic systems such as quinazolines. A key strategy involves the reaction of a sulfonamide with an isothiocyanate to form a sulfonylthiourea derivative, which can then be further elaborated. tandfonline.com

For example, a benzenesulfonamide (B165840) derivative can be reacted with an appropriate isothiocyanate in the presence of a base like potassium carbonate to yield a 1-substituted-3-(benzenesulfonyl)thiourea. tandfonline.com This intermediate can then serve as a building block for the construction of the quinazoline ring system through various cyclization strategies. In one such approach, a quinazoline-sulfonamide was reacted with various isothiocyanates to produce quinazoline-sulfonylthiourea derivatives. tandfonline.com These compounds could then be cyclized with ethyl bromoacetate to form thiazolidinone-fused quinazolines. tandfonline.com

Another approach involves the reaction of anthranilic acid with an isothiocyanate to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which can be further functionalized. mdpi.comrjptonline.orgnih.gov While these examples often use aryl isothiocyanates, the methodology is applicable to this compound. Additionally, a 3-amino-2-ethoxyquinazolin-4(3H)-one derivative has been reacted with p-acetylaminobenzenesulfonyl chloride, demonstrating the incorporation of the benzenesulfonyl group onto a pre-formed quinazoline ring. researchgate.net

Stereoselective and Asymmetric Synthesis of Heterocycles

This compound and its derivatives are instrumental in the stereoselective and asymmetric synthesis of heterocycles, enabling the preparation of enantioenriched products. A notable application is in the stereoselective (3+2) cycloaddition reactions.

For instance, the Lewis acid-mediated (3+2) cycloaddition of N-sulfonyl- and N-H-aziridines with isothiocyanates provides a route to highly enantioenriched iminothiazolidines. caltech.edu In these reactions, the stereochemical outcome is controlled, leading to the formation of specific diastereomers. The use of chiral Lewis acids or chiral auxiliaries on the aziridine (B145994) can induce enantioselectivity. Specifically, the reaction of (R)-N-tosyl-2-phenylaziridine with allyl isothiocyanate in the presence of a zinc(II) halide catalyst can furnish the corresponding (S)-iminothiazolidine with a significant enantiomeric excess. caltech.edu

Furthermore, N-p-methoxy-benzenesulfonyl (PMBS) activated aziridines have been shown to undergo smooth [3+3] cycloaddition reactions to yield functionalized piperidines with good stereocontrol. acs.org While this example uses a benzenesulfonyl-activated aziridine rather than this compound directly as the dipolarophile, it highlights the importance of the benzenesulfonyl group in directing stereoselective cycloadditions. The development of organocatalyzed asymmetric reactions, such as the Friedel-Crafts alkylation, also presents opportunities for the use of this compound in creating chiral heterocyclic molecules. beilstein-journals.orgnih.gov

The table below highlights a key stereoselective reaction:

| Reactants | Catalyst/Reagent | Product | Stereochemical Outcome | Reference |

| (R)-N-Tosyl-2-phenylaziridine and Allyl isothiocyanate | ZnCl2 | (S)-2-(Allylimino)-5-phenyl-3-tosylthiazolidine | 42% enantiomeric excess | caltech.edu |

| N-Sulfonylaziridine and Isothiocyanate | FeCl3 | (Tosylthiazolidin-2-ylidene)aniline | High stereoselectivity | rsc.org |

Applications in Organic Synthesis Beyond Heterocycles

The utility of this compound is not limited to the synthesis of heterocyclic compounds. Its reactive isothiocyanate group can be employed for the modification of larger molecules, including polymers and macromolecules.

Functionalization of Polymeric Materials and Macromolecules

The isothiocyanate group is known to react readily with nucleophilic functional groups such as amines and thiols to form thiourea and dithiocarbamate (B8719985) linkages, respectively. This reactivity can be harnessed for the surface functionalization of polymeric materials and the modification of macromolecules. rsc.orgmdpi.comnih.govmicronit.comnih.gov

By grafting this compound onto a polymer backbone containing primary or secondary amine groups, the properties of the polymer surface can be significantly altered. This can be used to introduce the benzenesulfonyl group, which can enhance thermal stability, alter solubility, or provide sites for further chemical modification. While direct examples of using this compound for this purpose are not prevalent in the provided literature, the general reactivity of isothiocyanates with amine-functionalized polymers is well-established. For instance, fluorescein (B123965) isothiocyanate is commonly used to label polymers and biomolecules containing amine groups. acs.org

This approach allows for the creation of functional materials with tailored properties for applications in areas such as biomaterials, sensors, and composites. The introduction of the benzenesulfonyl moiety can impart specific functionalities, making this a potentially valuable tool in materials science. rsc.orgmdpi.com

Chemical Modifications in Peptide Chemistry for Analytical and Synthetic Purposes

This compound and its derivatives have emerged as valuable reagents for the chemical modification of peptides, serving both analytical and synthetic objectives. The reactivity of the isothiocyanate group with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, allows for the introduction of specific tags and functionalities.

A key application lies in the derivatization of peptides to facilitate their analysis by mass spectrometry. For instance, sulfonated isothiocyanates, such as 4-sulfophenyl isothiocyanate (SPITC), a close analog of this compound, are employed for the N-terminal modification of peptides. nih.govnih.gov This derivatization introduces a fixed charge at the N-terminus, which directs fragmentation during tandem mass spectrometry (MS/MS) analysis, leading to the preferential formation of a single, predictable series of fragment ions (y-type ions). nih.govnih.gov This simplification of the fragmentation pattern significantly aids in de novo peptide sequencing. nih.gov The reaction of the isothiocyanate with the peptide's N-terminal amine group forms a stable thiourea linkage. nsf.gov

Research has focused on optimizing this derivatization procedure to enhance efficiency and sensitivity. nih.gov Studies have shown that the reaction can be carried out effectively under aqueous conditions, which is advantageous for biological samples. nih.gov The use of such derivatizing agents can substantially increase the sensitivity of mass detection. nih.gov Isothiocyanates, in general, are recognized as important reagents for the derivatization of amino acids and peptides for chromatographic analysis. nih.govresearchgate.net

Beyond analytical applications, the formation of thiourea bonds using isothiocyanates is a strategy employed in synthetic peptide chemistry. This can be used to introduce specific labels or to cyclize peptides, thereby constraining their conformation and potentially enhancing their biological activity and stability. nsf.gov While the primary focus of many studies has been on phenyl isothiocyanate (PITC) for Edman degradation, the principles of isothiocyanate reactivity are broadly applicable. mdpi.com The unique properties of the benzenesulfonyl group, such as its electronic effects and potential for further modification, offer additional synthetic possibilities.

| Reagent | Application | Purpose | Analytical Technique |

| 4-Sulfophenyl isothiocyanate (SPITC) | N-terminal peptide derivatization | To introduce a fixed charge and direct fragmentation for simplified sequencing. nih.govnih.gov | MALDI-TOF MS/MS nih.govnih.gov |

| Phenyl isothiocyanate (PITC) | N-terminal amino acid derivatization | Sequential degradation of peptides (Edman degradation). mdpi.com | HPLC mdpi.com |

| Iodophenylisothiocyanate | Peptide modification | To attach a radical precursor for structural analysis. nsf.gov | Mass Spectrometry nsf.gov |

Development of Synthetic Reagents Utilizing Isothiocyanate Functionality

The isothiocyanate group of this compound is a versatile functional handle for the development of a wide array of synthetic reagents. Its electrophilic carbon atom readily reacts with nucleophiles, most notably amines, to form substituted thiourea derivatives. These thiourea derivatives are not merely stable products but often serve as key intermediates for the construction of more elaborate molecules.

A significant area of development involves the use of this compound to synthesize benzenesulfonylthiourea derivatives. tandfonline.comtandfonline.comtandfonline.com These are typically prepared by reacting the isothiocyanate with a primary or secondary amine in the presence of a base. tandfonline.comtandfonline.com The resulting benzenesulfonylthioureas can possess biological activities themselves or act as precursors for further synthetic transformations. tandfonline.comtandfonline.com

For example, these thiourea derivatives can undergo cyclization reactions with appropriate bifunctional reagents to yield various heterocyclic systems. The reaction of N,N'-disubstituted thioureas with α-halo carbonyl compounds is a well-established method for the synthesis of 2-imino-4-oxothiazolidines. tandfonline.comresearchgate.net Specifically, benzenesulfonylthioureas have been cyclized with reagents like ethyl bromoacetate and phenacyl bromide to afford the corresponding 4-oxothiazolidines and thiazolines, respectively. tandfonline.comtandfonline.com This strategy highlights how this compound serves as a foundational building block for creating more complex, functionalized heterocyclic reagents.

The reactivity of the isothiocyanate group is not limited to reactions with simple amines. It can participate in cycloaddition reactions, further expanding its synthetic utility. molaid.com The development of reagents based on this compound also extends to its use in multicomponent reactions, where its ability to react with multiple species in a single pot allows for the rapid and efficient construction of complex molecular scaffolds. nih.govbeilstein-journals.orgnih.govrsc.org

| Precursor | Reactant | Product/Intermediate | Application |

| This compound | Primary/Secondary Amines | Benzenesulfonylthiourea derivatives tandfonline.comtandfonline.comtandfonline.com | Precursors for heterocyclic synthesis, biologically active agents. tandfonline.comtandfonline.com |

| Benzenesulfonylthiourea | Ethyl bromoacetate | 4-Oxothiazolidine derivatives tandfonline.com | Synthesis of functionalized heterocycles. tandfonline.com |

| Benzenesulfonylthiourea | α-Bromoacetophenone | Thiazoline derivatives tandfonline.comtandfonline.com | Synthesis of functionalized heterocycles. tandfonline.com |

| This compound | Enamines | Cycloaddition products molaid.com | Heterocyclic synthesis. molaid.com |

This compound as a Precursor for Complex Molecular Architectures

This compound is a valuable and versatile precursor for the synthesis of a diverse range of complex molecular architectures, particularly heterocyclic compounds, many of which exhibit significant biological activity. nih.govmdpi.com Its utility stems from the reactive isothiocyanate moiety, which can readily participate in addition and cyclization reactions.

A prominent application of this compound is in the construction of pharmacologically relevant scaffolds. For instance, it has been used to synthesize novel benzenesulfonylthiourea derivatives that, upon evaluation, have shown potential as antidiabetic agents. tandfonline.comtandfonline.comtandfonline.com In these syntheses, the isothiocyanate is reacted with various amine-containing molecules, such as fluorinated pyrazoline derivatives or phthalazone-substituted benzenesulfonamides, to generate the target thioureas. tandfonline.comtandfonline.comtandfonline.com

Furthermore, these intermediate thioureas are pivotal for building more complex heterocyclic systems. Through subsequent cyclization reactions, a variety of five- and six-membered rings can be constructed. For example, treatment of benzenesulfonylthioureas with α-halogenocarbonyl compounds leads to the formation of thiazolidine (B150603) and 1,3-thiazinone derivatives. researchgate.net Similarly, reaction with dimethyl malonate can yield pyrazolebarbiturate derivatives. researchgate.net These transformations demonstrate a modular approach to complex molecule synthesis, with this compound serving as a key entry point.

The role of benzenesulfonyl isothiocyanates as precursors is also highlighted in the agrochemical industry. Patents describe their use as crucial intermediates in the production of herbicidal sulfonylureas. google.com The synthesis involves the reaction of the sulfonyl isothiocyanate to form a sulfonylthiourea, which is a core structure in this class of herbicides. google.com

The ability of the isothiocyanate group to react with a wide range of nucleophiles and participate in cycloaddition reactions makes it a powerful tool for diversity-oriented synthesis. researchgate.netresearchgate.net This allows for the creation of libraries of complex molecules for screening in drug discovery and other applications. researchgate.net The reaction of this compound with ortho-substituted anilines, for example, can lead to the formation of benzothiazole (B30560) derivatives, a common motif in medicinal chemistry. researchgate.net

| Precursor | Reaction Type | Resulting Architecture | Potential Application |

| This compound | Addition to amine, then cyclization | Fluoropyrazolesulfonylthioureas tandfonline.comtandfonline.com | Antidiabetic agents tandfonline.comtandfonline.com |

| This compound | Addition to amine | Phthalazone-substituted benzenesulfonylthioureas tandfonline.com | Antihyperglycemic agents tandfonline.com |

| This compound | Addition to amine, then cyclization | Thiazolidine derivatives researchgate.net | Heterocyclic scaffolds researchgate.net |

| This compound | Addition to amine, then cyclization | 1,3-Thiazinone derivatives researchgate.net | Heterocyclic scaffolds researchgate.net |

| This compound | Addition to amine, then cyclization | Pyrazolebarbiturate derivatives researchgate.net | Heterocyclic scaffolds researchgate.net |

| This compound | Intermediate formation | Sulfonylureas google.com | Herbicides google.com |

| This compound | Cycloaddition | Benzothiazole derivatives researchgate.net | Medicinal chemistry scaffolds researchgate.net |

Spectroscopic and Computational Characterization of Benzenesulfonyl Isothiocyanate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of benzenesulfonyl isothiocyanates, allowing for unambiguous identification and structural verification. Each method provides a unique piece of the structural puzzle, from the connectivity of atoms to the three-dimensional arrangement in the solid state.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and probing the electronic environment of specific nuclei within the molecule.

¹H NMR: The proton NMR spectrum of benzenesulfonyl isothiocyanate derivatives typically shows characteristic signals for the aromatic protons in the downfield region. For the parent compound, these protons appear as a multiplet. In substituted derivatives, such as 4-methylthis compound, the aromatic protons are observed in the range of δ 7.2–7.8 ppm, while the methyl protons give a distinct singlet at approximately δ 2.45 ppm. In derivatives where the isothiocyanate has reacted to form a thiourea (B124793), new exchangeable NH proton signals appear further downfield, often in the δ 8.24–10.00 ppm region. researchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.2 - 8.1 | Complex multiplet; pattern depends on substitution. researchgate.net |

| p-Methyl Protons (-CH₃) | ~2.45 | Singlet; characteristic for tosyl derivatives. |

| Thiourea Protons (-NH-C(S)-NH-) | 8.2 - 10.0 | Broad, exchangeable signals found in thiourea derivatives. researchgate.net |

¹³C NMR: Carbon-13 NMR spectroscopy allows for the identification of all unique carbon atoms in the molecule. A notable feature in the ¹³C NMR spectra of organic isothiocyanates is the signal for the isothiocyanate carbon (-N=C =S). This signal is often very broad and weak, sometimes described as "near-silent." This broadening is attributed to the structural flexibility and dynamics associated with the N=C=S bond angle. glaserchemgroup.com Despite this, its chemical shift is found in the region of δ 130–140 ppm. glaserchemgroup.com The aromatic carbons resonate in their expected regions, and in derivatives like para-bromoacetophenone, carbonyl carbons are distinctly found at the low-field end of the spectrum (160-220 δ). libretexts.org

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Isothiocyanate (-N=C=S) | 130 - 140 | Signal is often very broad and may be difficult to observe. glaserchemgroup.com |

| Aromatic Carbons (Ar-C) | 125 - 150 | Specific shifts depend on substitution pattern. |

| p-Methyl Carbon (-CH₃) | ~21 | Characteristic for tosyl derivatives. |

¹⁵N NMR: Nitrogen-15 NMR provides direct information about the nitrogen atom of the isothiocyanate group. Studies have shown that the ¹⁵N chemical shifts for isothiocyanates are found more than 200 ppm to higher field (upfield) when compared to structurally related N-sulfinylamines. caltech.edu The precise chemical shift is sensitive to the electronic effects of the substituents on the benzene (B151609) ring, making ¹⁵N NMR a valuable tool for studying electronic structure. caltech.edu

IR spectroscopy is exceptionally useful for identifying the key functional groups in this compound. The spectrum is dominated by a few very characteristic absorption bands.

The most diagnostic feature is the strong, sharp, and intense asymmetric stretching vibration of the isothiocyanate (–N=C=S) functional group, which appears reliably in the 2050–2150 cm⁻¹ region. This band is often used to monitor reactions involving this group. Additionally, the sulfonyl (–SO₂–) group gives rise to two strong characteristic stretching bands: one for the asymmetric stretch, typically found around 1338–1360 cm⁻¹, and one for the symmetric stretch, appearing near 1150–1185 cm⁻¹. researchgate.netmdpi.com

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2050 - 2150 |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1338 - 1360 researchgate.netmdpi.com |

| Symmetric Stretch | 1150 - 1185 researchgate.netmdpi.com |

Mass spectrometry (MS) and its high-resolution variant (HRMS) are essential for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) are used to accurately measure the mass of the molecular ion, which is often observed as the protonated species, [M+H]⁺. For example, the molecular formula of 4-methylthis compound (C₈H₇NO₂S₂) can be unequivocally confirmed by matching the measured mass to the calculated exact mass. Fragmentation patterns observed in the mass spectrum provide further structural clues, often involving the cleavage of the molecule at the sulfonyl-nitrogen bond or the loss of the isothiocyanate group.

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent this compound is not widely reported, the structures of numerous derivatives, such as N-substituted sulfonamides and thioureas, have been confirmed by X-ray diffraction. researchgate.net This method is crucial for resolving any stereochemical ambiguities and understanding the packing forces within the crystal lattice.

Theoretical and Computational Chemistry Studies

Computational methods, particularly those based on quantum mechanics, serve as a powerful complement to experimental data, offering a deeper understanding of molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of this compound and its derivatives. These calculations are used to predict a wide range of characteristics, including optimized molecular geometries, vibrational frequencies, and electronic structures.

For instance, studies on related molecules like 4-(benzenesulfonyl)-morpholine have utilized DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set. researchgate.net Such calculations provide optimized bond lengths and angles that are typically in excellent agreement with experimental data from X-ray crystallography. Furthermore, the computed vibrational frequencies can be used to assign the bands observed in experimental IR and Raman spectra, leading to a more complete understanding of the molecule's vibrational modes. researchgate.net DFT also allows for the analysis of the frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's reactivity and electronic properties.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations have become an indispensable tool for elucidating reaction mechanisms, offering the ability to map out chemical reaction pathways, including the energies of transition states and associated equilibria. rsc.org Methods like Density Functional Theory (DFT) are central to computational organic chemistry for determining the thermodynamics and kinetics of reaction pathways. nrel.gov This computational approach allows researchers to predict unknown reactions and refine synthetic methodologies before undertaking costly and time-consuming experimental work. rsc.org

In the context of this compound and its reactions, quantum chemical calculations provide critical insights into its reactivity. The isothiocyanate moiety (-N=C=S) is a versatile functional group that readily undergoes addition reactions with nucleophiles. Computational studies can model these reaction pathways to determine their feasibility. For instance, the reaction of a nucleophile with the central carbon atom of the isothiocyanate group can be computationally mapped.

The process involves locating the transition state, which is the first-order saddle point on the potential energy surface. nih.gov Techniques such as relaxed scans along a reaction coordinate can provide an initial estimate of the transition state structure, which is then optimized. nih.gov From the optimized structures of reactants, transition states, and products, key energetic parameters can be derived.

Table 1: Illustrative Reaction Energetics Calculated via DFT This table presents hypothetical data for the nucleophilic addition to an isothiocyanate, as specific values for this compound were not available in the searched literature. The values illustrate the type of data generated from quantum chemical calculations.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

| Step 1: Nucleophilic Attack | Activation Energy (ΔG‡) | +15.2 |

| Reaction Energy (ΔG) | -8.5 | |

| Step 2: Proton Transfer | Activation Energy (ΔG‡) | +5.1 |

| Reaction Energy (ΔG) | -12.0 | |

| Overall Reaction | Overall Reaction Energy (ΔG) | -20.5 |

These calculations can reveal, for example, that the initial nucleophilic attack on the electrophilic carbon of the isothiocyanate is the rate-determining step, characterized by a specific activation energy. Subsequent steps, such as proton transfer, can also be modeled to provide a complete energy profile of the reaction. nih.gov This detailed energetic landscape is crucial for understanding reaction kinetics and optimizing reaction conditions.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory is fundamental to understanding the structure and, crucially, the reactivity of chemical compounds. numberanalytics.com Frontier Molecular Orbital (FMO) theory, in particular, simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnumberanalytics.com The energies of these orbitals and the energy gap between them are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally signifies higher reactivity. numberanalytics.com

For this compound, the sulfonyl group (-SO₂) is strongly electron-withdrawing, which significantly influences the electronic distribution across the molecule. This effect, combined with the inherent electrophilicity of the isothiocyanate's central carbon atom, can be rationalized through MO analysis. The LUMO is expected to have a significant coefficient on the carbon atom of the -N=C=S group, marking it as the primary site for nucleophilic attack. Conversely, the HOMO would likely be distributed over the more electron-rich sulfur and nitrogen atoms, indicating their nucleophilic character. wuxiapptec.com

The interaction between a nucleophile's HOMO and the LUMO of this compound would govern the initial step of an addition reaction. wuxiapptec.com Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution.

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices This table contains representative data for related organosulfur compounds to illustrate the application of MO analysis. Specific experimental or calculated values for this compound were not found in the provided search results.

| Compound/Functional Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Thiophene | -6.1 | -0.2 | 5.9 | High |

| Alkyl Isothiocyanate | -6.5 | 0.5 | 7.0 | Moderate |

| Aryl Sulfonamide | -7.2 | -1.0 | 6.2 | Moderate-High |

Analysis of these values helps in predicting reactivity trends. For example, a lower LUMO energy correlates with higher reactivity for an electrophile. wuxiapptec.com By calculating these parameters for this compound, its reactivity towards various nucleophiles can be predicted and compared with other electrophilic species, aiding in the design of chemical reactions. nih.gov

In Silico Studies of Derivative Interactions for Rational Design

In silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for the rational design of new therapeutic agents based on a parent scaffold like this compound. academie-sciences.frmdpi.com These computational methods are used to predict the biological activity of derivatives before they are synthesized, streamlining the drug discovery process. academie-sciences.fr

Benzenesulfonamide (B165840) derivatives, closely related to benzenesulfonyl isothiocyanates, are widely studied as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammatory responses. academie-sciences.fr Similarly, isothiocyanate derivatives have been designed as potential anti-inflammatory agents. nih.govnih.govbau.edu.tr

Molecular docking is a key in silico method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. mdpi.com This simulation provides insights into the specific interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. For instance, docking studies of COX-2 inhibitors have identified crucial amino acid residues (e.g., Tyr385, Ser530) that are essential for binding. nih.govnih.gov By understanding these interactions, derivatives of a lead compound can be rationally designed to enhance binding affinity and selectivity.

Table 3: Example of Molecular Docking Results for a Benzenesulfonyl-based Ligand with a Target Enzyme This table is a representative example illustrating the typical output of a molecular docking study.

| Ligand Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Derivative A | -9.8 | Ser530, Arg120 | Hydrogen Bond |

| Val523, Phe518 | Hydrophobic Interaction | ||

| Derivative B (Modified) | -10.5 | Ser530, Arg120, Tyr385 | Hydrogen Bond |

| Val523, Phe518, Trp387 | Hydrophobic Interaction |

QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. academie-sciences.fr These models use calculated molecular descriptors (e.g., lipophilicity, size, electronic properties) to predict the activity of new, unsynthesized derivatives. academie-sciences.fr The combination of molecular docking and QSAR allows for a comprehensive in silico approach to designing novel this compound derivatives with optimized biological profiles for specific therapeutic targets.

Advanced Research Topics in Benzenesulfonyl Isothiocyanate Chemistry

Development of Novel Reagents and Catalysts Utilizing Isothiocyanate Scaffolds

The electrophilic nature of the isothiocyanate group makes benzenesulfonyl isothiocyanate and related structures versatile building blocks for novel reagents and catalysts, particularly in the field of asymmetric organocatalysis. The reaction of isothiocyanates with chiral diamines or amino acids is a cornerstone for synthesizing bifunctional thiourea (B124793) catalysts. unito.itbohrium.com These catalysts have gained widespread success due to their general insensitivity towards oxygen and moisture, and they are often derived from natural and biodegradable sources. unito.it

These thiourea-based organocatalysts are capable of activating substrates through hydrogen bonding, facilitating a wide range of stereoselective transformations. For instance, dipeptidic proline-derived thiourea organocatalysts, prepared from dipeptidic proline, a chiral diamine, and an isothiocyanate, have been successfully used for asymmetric Michael addition reactions between aldehydes and nitroolefins. bohrium.com These reactions have produced chiral products with high yields and excellent stereoselectivity (up to 92:8 syn-diastereoselectivity and 97% enantiomeric excess). bohrium.com Similarly, isothiocyanates are reacted with chiral 1,2-diamines to construct Jacobsen-type thioureas and other bifunctional catalysts that have proven effective in various asymmetric reactions. unito.it

The isothiocyanate scaffold is not limited to organocatalysis. Isothiocyanate amides have been utilized as effective nucleophiles in magnesium(II)-catalyzed direct aldol (B89426) and Mannich reactions, yielding crucial precursors for the synthesis of chiral β-hydroxy-α-amino acids. rsc.org The development of such reagents and catalysts represents a significant area of research, aiming to create more efficient and selective methods for synthesizing complex chiral molecules. rsc.orgoatext.com

Table 1: Examples of Catalytic Systems Derived from Isothiocyanate Scaffolds

| Catalyst Type | Precursors | Example Reaction Catalyzed | Reference |

|---|---|---|---|

| Bifunctional Thiourea Organocatalyst | Chiral diamine, Isothiocyanate | Asymmetric Michael Addition | bohrium.com |

| Jacobsen-Type Thiourea Catalyst | Chiral 1,2-diamine, Isothiocyanate | Asymmetric Transformations | unito.it |

| Magnesium(II) Complex | Isothiocyanate amide, Mg(II) salt | Asymmetric Aldol/Mannich Reactions | rsc.org |

Mechanistic Probes and Kinetic Studies of this compound Reactions

Understanding the reaction mechanisms and kinetics of this compound is crucial for optimizing existing transformations and designing new ones. The compound's reactivity is dominated by the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which readily reacts with nucleophiles like amines, alcohols, and thiols.

Recent research has employed a combination of experimental techniques and computational studies to gain deeper mechanistic insights. A study on the conjugate isothiocyanation of enones using trimethylsilyl (B98337) isothiocyanate (TMSNCS) utilized density functional theory (DFT) calculations to probe the reaction pathway. rsc.org The calculations revealed competing cationic and anionic mechanisms, with the activation of the enone by the TMSNCS reagent being accelerated in protic solvents. rsc.org Furthermore, these theoretical studies explained the selective formation of the isothiocyanate isomer over the thiocyanate (B1210189) isomer, concluding that the reaction is thermodynamically controlled, with only the conjugate isothiocyanation being exergonic. rsc.org

Kinetic studies provide quantitative data on reaction rates. The degradation of a related compound, benzyl (B1604629) isothiocyanate, in soil was found to follow first-order kinetics. nih.gov In other systems, mechanistic studies have identified key intermediates and the role of autocatalysis. For example, in the synthesis of an aryl isothiocyanate mediated by 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), imidazole (B134444) was found to act as an autocatalyst, and a mechanism-based kinetic model was developed to understand and control the formation of impurities. acs.org Such detailed mechanistic and kinetic investigations are essential for transitioning laboratory-scale reactions to industrial applications, ensuring efficiency and purity. acs.org

Explorations into this compound in Supramolecular Chemistry

The derivatives of this compound, particularly benzenesulfonylthioureas, are of growing interest in supramolecular chemistry. The thiourea moiety is an excellent hydrogen-bond donor, capable of forming strong and directional non-covalent interactions that drive self-assembly into well-defined, higher-order structures. researchgate.net

In the solid state, N,N'-diarylthioureas, which can be synthesized from this compound and an appropriate amine, are known to organize into distinct self-assembly motifs based on N–H···S hydrogen bonds. researchgate.net These motifs include corrugated chains and, notably, discrete centrosymmetric dimers. These dimers are often based on the R²₂(8) supramolecular synthon, a robust and predictable hydrogen-bonding pattern. researchgate.net This ability to form predictable supramolecular structures makes these compounds attractive building blocks for crystal engineering and the design of functional materials.

The principles of self-assembly observed in these systems are analogous to those seen in nature. For example, peptides and even single amino acids can self-organize into layered supramolecular structures, such as β-sheets, stabilized by networks of hydrogen bonds. nih.gov The study of how molecules derived from this compound participate in supramolecular assembly provides fundamental insights into molecular recognition and the bottom-up construction of complex chemical systems. beilstein-journals.orgmarchesanlab.com

Future Directions in this compound Research

The field of this compound chemistry is poised for significant advancement, driven by the demand for novel synthetic methodologies, functional molecules, and sustainable processes. Future research is likely to progress in several key directions.

One major focus will be the development of new, environmentally friendly catalytic systems. This includes the design of non-toxic, metal-free, and recyclable catalysts to be used in conjunction with isothiocyanate-based reagents. acs.org There is also growing interest in methodologies that utilize alternative energy sources, such as photo- and electro-catalysis, to drive reactions involving isothiocyanates. acs.org

The application of this compound as a building block in medicinal chemistry and materials science is expected to expand. Research will likely aim to optimize the synthesis of multifunctional isothiocyanates and their derivatives to create novel pharmaceutical agents and advanced materials. sioc-journal.cn This involves not only creating new molecules but also gaining a deeper understanding of their complex biological mechanisms and material properties. sioc-journal.cn

Finally, there is a continuous need for more efficient and practical synthetic routes to access isothiocyanates. researchgate.net Future work will likely explore novel starting materials and reaction pathways, including the use of elemental sulfur and the development of one-pot procedures, to make these valuable chemical intermediates more accessible for a broader range of applications. sioc-journal.cnmdpi.com

Conclusion

Summary of Key Research Findings

Benzenesulfonyl isothiocyanate is a reactive chemical entity characterized by a highly electrophilic isothiocyanate group activated by an adjacent electron-withdrawing benzenesulfonyl moiety. Research has established reliable synthetic routes to this compound, primarily from benzenesulfonyl chlorides and sulfonamides. Its reactivity is dominated by nucleophilic additions to the isothiocyanate carbon and participation in cycloaddition reactions. These reactions provide efficient pathways for the synthesis of a variety of organic molecules, including N-benzenesulfonylthioureas, thiourethanes, and various heterocyclic systems. The study of its reactions with a range of nucleophiles has provided a detailed understanding of its chemical behavior and synthetic potential.

Unanswered Questions and Future Research Avenues in this compound Chemistry

Despite the existing body of knowledge, several areas of this compound chemistry remain underexplored, presenting opportunities for future research.

Asymmetric Catalysis: The development of catalytic, enantioselective reactions involving this compound is a significant area for future investigation. Designing chiral catalysts that can control the stereochemical outcome of its cycloaddition reactions or its reactions with prochiral nucleophiles would greatly enhance its synthetic utility.

Novel Cycloaddition Reactions: While some cycloaddition reactions have been reported, a systematic exploration of its reactivity with a broader range of dienes, dipoles, and other unsaturated systems could uncover novel and synthetically valuable transformations for the construction of complex heterocyclic scaffolds.

Polymer Chemistry: The potential of this compound as a monomer or a modifying agent in polymer synthesis is largely untapped. Its bifunctional nature could be exploited to create novel polymers with unique properties and functionalities.

Mechanistic Studies: While the general reactivity is understood, detailed mechanistic studies of its more complex transformations, particularly in cycloaddition reactions, using modern computational and experimental techniques could provide deeper insights and enable better reaction design.

Applications in Medicinal Chemistry: Although some isothiocyanates have shown biological activity, the potential of this compound derivatives as therapeutic agents is an area ripe for exploration. mdpi.com Synthesis and screening of libraries of compounds derived from this scaffold could lead to the discovery of new drug candidates.

Q & A

Q. What are the recommended synthetic routes for benzenesulfonyl isothiocyanate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting benzenesulfonyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone or dichloromethane under reflux (60–70°C) for 4–6 hours. The reaction requires strict moisture control to avoid hydrolysis. Purification is achieved through vacuum distillation or recrystallization from non-polar solvents. Yield optimization depends on stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to KSCN) and inert atmosphere use .